molecular formula C12H14N2O2S B3833833 5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B3833833
M. Wt: 250.32 g/mol
InChI Key: BCFVVAISYLZLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone, also known as Thioflavin T (ThT), is a fluorescent dye that has been used in various scientific research applications. ThT is widely used in the field of biochemistry and biophysics due to its ability to bind to amyloid aggregates and other protein structures.

Mechanism of Action

ThT binds to amyloid aggregates and other protein structures through hydrophobic interactions and hydrogen bonding. The binding of ThT to amyloid aggregates results in a shift in the fluorescence emission spectrum, which can be used to detect the presence of amyloid fibrils. ThT has a high binding affinity for amyloid fibrils, making it a useful tool for detecting and studying protein aggregation.
Biochemical and Physiological Effects:
ThT has no known biochemical or physiological effects in vivo. It is a non-toxic dye that is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

ThT has several advantages for laboratory experiments. It is a non-toxic dye that is easy to use and has a high binding affinity for amyloid fibrils. ThT is also relatively inexpensive and yields consistent results. However, ThT has some limitations. It has a low selectivity for different types of amyloid fibrils, which can lead to false positives in some experiments. ThT is also sensitive to pH and ionic strength, which can affect its binding affinity.

Future Directions

There are several future directions for ThT research. One area of research is the development of ThT derivatives with increased selectivity for different types of amyloid fibrils. Another area of research is the use of ThT in vivo to study protein aggregation in animal models of neurodegenerative diseases. ThT could also be used in the development of diagnostic tools for the early detection of amyloid fibrils in diseases such as Alzheimer's disease.

Scientific Research Applications

ThT has been widely used in scientific research for its ability to bind to amyloid aggregates and other protein structures. It is commonly used in the field of biochemistry and biophysics to study the structure and function of proteins. ThT has been used to detect amyloid fibrils in Alzheimer's disease, prion diseases, and other neurodegenerative diseases. It has also been used to study the aggregation of proteins in vitro and in vivo.

properties

IUPAC Name

5-acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-10(8(2)15)11(9-5-4-6-17-9)13-12(16)14(7)3/h4-6,11H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFVVAISYLZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
5-acetyl-1,6-dimethyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone

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